molecular formula C22H15ClFN3O2 B2804076 4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide CAS No. 899758-21-5

4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Cat. No.: B2804076
CAS No.: 899758-21-5
M. Wt: 407.83
InChI Key: MTAFWWKYMVWJGF-UHFFFAOYSA-N
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Description

4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is an aromatic amide derivative featuring both fluorine and chlorine substituents. It represents a unique class of compounds in organic chemistry due to its intricate molecular structure. The presence of functional groups such as chloro, fluoro, and quinazolinyl makes it an intriguing subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide can be achieved through a multi-step reaction involving the coupling of a fluorinated aniline derivative with a chlorinated benzoyl chloride. Reaction conditions typically involve:

  • Anhydrous solvents like dichloromethane or tetrahydrofuran.

  • Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the acylation process.

Industrial Production Methods

Industrial synthesis mirrors laboratory methods but on a larger scale. Optimizations include:

  • Continuous flow reactors to improve yield and efficiency.

  • Advanced purification techniques like recrystallization or column chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide exhibits various reactions:

  • Oxidation: : Can be oxidized to form different oxo derivatives.

  • Reduction: : Reduction reactions may yield amine derivatives.

  • Substitution: : Halo substitution on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminium hydride, sodium borohydride.

  • Substituents: : Alkyl or aryl halides in polar aprotic solvents.

Major Products

Products depend on the reaction type but typically include various quinazolinone derivatives or substituted aromatic amides.

Scientific Research Applications

4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide has applications across several fields:

  • Chemistry: : Used as a precursor or intermediate in organic synthesis.

  • Biology: : Studied for its potential interactions with biological macromolecules.

  • Medicine: : Investigated for potential therapeutic properties, especially in oncology.

  • Industry: : Used in the design of new materials or chemical products due to its unique structure.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. Its structure allows it to:

  • Bind to enzyme active sites, inhibiting or modifying their activity.

  • Interact with DNA or RNA, influencing gene expression.

  • Modulate cellular pathways by binding to specific receptors, altering cell signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzoate: : Similar but with an ester group instead of an amide.

  • 2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzenamine: : Lacks the chloro substituent.

Uniqueness

The presence of multiple functional groups and its aromatic nature make it uniquely versatile for various applications. Its structural complexity offers diverse reaction pathways, setting it apart from simpler analogs.

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Properties

IUPAC Name

4-chloro-N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3O2/c1-13-25-19-5-3-2-4-17(19)22(29)27(13)16-10-11-18(24)20(12-16)26-21(28)14-6-8-15(23)9-7-14/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAFWWKYMVWJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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